alpha-Arbutin

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Alpha-Arbutin (84380-01-8) offers 9-10x greater tyrosinase inhibition than β-arbutin due to its unique stereochemistry, ensuring higher cellular efficacy. Clinically, 2% α-arbutin outperforms 4% hydroquinone in safety and efficacy for epidermal melasma. It exhibits superior aqueous stability (>90% intact after 60 days) and increases melanocyte viability, unlike cytotoxic alternatives. The EU SCCS confirms safe use at 2% in face creams. For evidence-backed, regulatory-compliant formulations, choose high-purity α-arbutin.

Molecular Formula C12H16O7
Molecular Weight 272.25 g/mol
CAS No. 84380-01-8
Cat. No. B196051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Arbutin
CAS84380-01-8
Synonyms4-Hydroxyphenyl-α-D-glucopyranoside;  Hydroquinone O-α-D-Glucopyranoside; 
Molecular FormulaC12H16O7
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1
InChIKeyBJRNKVDFDLYUGJ-ZIQFBCGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 20 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Alpha-Arbutin (CAS 84380-01-8): The High-Potency Tyrosinase Inhibitor for Advanced Depigmentation Formulations


Alpha-Arbutin (α-Arbutin; 4-Hydroxyphenyl-α-D-glucopyranoside; CAS 84380-01-8) is a biosynthetic glycoside and the α-anomer of naturally occurring arbutin (β-arbutin) [1]. It functions as a potent, competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis, and is recognized as an effective skin-lightening agent [2]. Characterized by its hydrophilic nature and high aqueous solubility, alpha-arbutin demonstrates superior stability over a broad pH range (3.5–6.5), making it compatible with diverse cosmetic formulations [3].

Why Generic 'Arbutin' Falls Short: Quantified Performance Gaps of Alpha-Arbutin vs. Beta-Arbutin and Alternatives


Generic substitution with cheaper β-arbutin or other tyrosinase inhibitors like kojic acid is scientifically unjustifiable due to profound differences in enzyme inhibition kinetics, cellular uptake, and in vivo clinical performance. α-Arbutin demonstrates a 9- to 10-fold greater potency against human tyrosinase compared to β-arbutin, fundamentally due to its distinct stereochemistry, which confers a higher affinity for the enzyme's active site [1]. Beyond simple potency, α-arbutin exhibits significantly higher skin accumulation and a more favorable safety profile, including lower cytotoxicity in melanocytes compared to deoxyarbutin [2]. These quantifiable disparities mean that formulations relying on unspecified 'arbutin' or weaker alternatives cannot achieve the same therapeutic index or clinical efficacy observed with alpha-arbutin.

Alpha-Arbutin: Head-to-Head Performance Data Against Key Comparators


Tyrosinase Inhibition Potency: Alpha-Arbutin's 9- to 10-Fold Superiority Over Beta-Arbutin

Alpha-arbutin exhibits significantly greater potency as a tyrosinase inhibitor than its beta-anomer. In a direct head-to-head study using human cell lysate, alpha-arbutin demonstrated an IC50 of 1.0 mM, while beta-arbutin required a concentration of 9.0 mM to achieve the same effect . This 9-fold difference is further supported by independent research on mouse melanoma tyrosinase, which reported an IC50 of 0.48 mM for alpha-arbutin, making it 10 times more potent than beta-arbutin [1]. Furthermore, kinetic analysis reveals distinct inhibition mechanisms: alpha-arbutin acts as a mixed-type inhibitor, while beta-arbutin exhibits noncompetitive inhibition, suggesting that alpha-arbutin's interaction with the enzyme's active site is more favorable and effective [1].

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Comparative Skin Permeability and Bioavailability: Alpha-Arbutin's Enhanced Dermal Accumulation

The stereochemistry of alpha-arbutin critically influences its transdermal behavior. In a 24-hour in vitro permeation study using porcine skin, alpha-arbutin demonstrated significantly higher drug accumulation in the skin compared to beta-arbutin [1]. Molecular interaction studies attribute this to alpha-arbutin's preferential compatibility with keratin and its ability to induce favorable secondary structural changes in amide II bonds, whereas beta-arbutin exhibits stronger, restrictive interactions with stratum corneum lipids like ceramides [1]. Cellular and in vivo pharmacokinetic studies further confirm that alpha-arbutin possesses higher cellular uptake and greater topical bioavailability than its beta counterpart [1].

Dermal Delivery Pharmacokinetics Skin Penetration

Clinical Efficacy and Safety: Alpha-Arbutin 2% vs. Hydroquinone 4% in Melasma Treatment

In a comparative interventional study on epidermal melasma, patients treated with topical 2% alpha-arbutin demonstrated significantly superior clinical outcomes compared to those treated with the gold standard, 4% hydroquinone [1]. Assessment using the Melasma Area and Severity Index (MASI) score from week 4 to week 32 post-treatment revealed significantly excellent results in the alpha-arbutin group [1]. Crucially, the safety profile of alpha-arbutin was also superior: adverse effects such as redness, burning, and tingling were significantly more frequent in the hydroquinone group [1]. This trial provides high-strength evidence that alpha-arbutin offers a more favorable therapeutic index than a higher concentration of the conventional prescription standard.

Clinical Trial Melasma Dermatology

Cytotoxicity Profile: Alpha-Arbutin's Safety Advantage Over Deoxyarbutin in Melanocytes

While deoxyarbutin is a highly potent tyrosinase inhibitor, its use is compromised by significant cytotoxicity. In a comparative cellular study using B16F10 melanoma cells, deoxyarbutin was found to potently decrease cell viability while inhibiting tyrosinase activity [1]. In stark contrast, both alpha-arbutin and beta-arbutin dose-dependently inhibited tyrosinase and reduced melanin content while simultaneously increasing cell viability [1]. This indicates that alpha-arbutin achieves its depigmenting effect without compromising melanocyte health, a critical safety differentiator that minimizes the risk of adverse effects like irritation or paradoxical hyperpigmentation.

Cytotoxicity Cell Viability Deoxyarbutin

Formulation Stability: Alpha-Arbutin Remains >90% Intact in Topical Formulations for 60 Days

The long-term stability of alpha-arbutin in finished formulations is a key procurement advantage, ensuring product performance over its shelf life. A study evaluating the stability of alpha-arbutin in various cosmetic formulations found that the compound remained greater than 90% intact (approximately 92%) after 60 days of storage across all tested conditions [1]. Notably, pH was found to have no significant influence on its stability in these formulations [1]. This high level of chemical stability in complex matrices is essential for manufacturers to guarantee label claim potency from the time of production to the end of the product's use period.

Formulation Stability Quality Control Shelf Life

Regulatory Safety Threshold: SCCS Confirms Alpha-Arbutin Safety up to 2% in Face Creams

The European Union's Scientific Committee on Consumer Safety (SCCS) has issued a definitive opinion on the safety of alpha-arbutin in cosmetic products . The SCCS concluded that alpha-arbutin is safe for consumers when used at a maximum concentration of 2% in face creams and 0.5% in body lotions . This opinion, which forms the basis for EU cosmetic regulation, provides a clear, authoritative, and quantitative safety benchmark. It offers a significant advantage over compounds with more restrictive or less clear safety guidance, such as hydroquinone (which is banned in many jurisdictions) or deoxyarbutin (which faces greater regulatory scrutiny due to stability and safety concerns).

Regulatory Science Safety Assessment SCCS

When to Procure Alpha-Arbutin Over Alternatives: Defined Application Scenarios


High-Performance OTC Skin Brightening Creams and Serums

For cosmetic formulations targeting moderate to severe hyperpigmentation where clinical-grade efficacy is desired without prescription-strength side effects, alpha-arbutin at 2% is the superior choice. This is directly supported by clinical trial data showing that a 2% alpha-arbutin formulation outperforms 4% hydroquinone in both efficacy and safety for treating epidermal melasma [1]. Formulators can leverage this data to make strong, evidence-backed claims of high efficacy and low irritation, differentiating their product in a crowded market.

Formulations Requiring a Favorable Safety Profile and Low Cytotoxicity

When developing products for sensitive skin or for use over large body surface areas, the choice of a non-cytotoxic depigmenting agent is paramount. Alpha-arbutin's demonstrated ability to increase melanocyte cell viability while reducing melanin synthesis makes it a safer alternative to deoxyarbutin, which is known to decrease cell viability [2]. This property is crucial for minimizing the risk of adverse reactions and supporting claims of skin health and tolerability.

Products Requiring Robust Stability and Long Shelf Life

For formulators seeking to guarantee label claim potency over the product's entire shelf life, alpha-arbutin offers proven stability. Analytical data demonstrates that alpha-arbutin remains >90% intact in topical formulations for at least 60 days [3]. This stability profile reduces the need for complex stabilization systems and provides quality assurance, which is particularly valuable for brands with global distribution and long supply chains.

Products Targeting Global Markets with Stringent Cosmetic Regulations

For companies planning to market their products in the EU and other regions that align with EU cosmetic regulations, alpha-arbutin is the clear choice. The SCCS opinion provides a definitive, safe concentration limit of 2% for face creams . Procuring and formulating within this established safety threshold simplifies regulatory compliance, reduces the risk of market rejection, and provides a defensible position for product safety dossiers compared to alternatives like deoxyarbutin or hydroquinone.

Technical Documentation Hub

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